

NVP-BSK805: A Technical Guide to a Potent and Selective JAK2 Inhibitor

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NVP-BSK805, a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). NVP-BSK805, a substituted quinoxaline, has demonstrated significant efficacy in preclinical models of myeloproliferative neoplasms (MPNs) and other hematological malignancies.^[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The following tables provide a consolidated view of the in vitro and in vivo activities of NVP-BSK805.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805

Target Kinase	Assay Type	IC50 (nM)	Reference
JAK2 (JH1 domain)	Radiometric	0.48	[2] [3]
JAK2 (full-length, wild-type)	Radiometric	0.58 ± 0.03	[2] [4]
JAK2 (V617F mutant)	Radiometric	0.56 ± 0.04	[2] [4]
JAK1 (JH1 domain)	Radiometric	31.63	[2] [3]
JAK3 (JH1 domain)	Radiometric	18.68	[2] [3]
TYK2 (JH1 domain)	Radiometric	10.76	[2] [3]

Table 2: Cellular Activity of NVP-BSK805

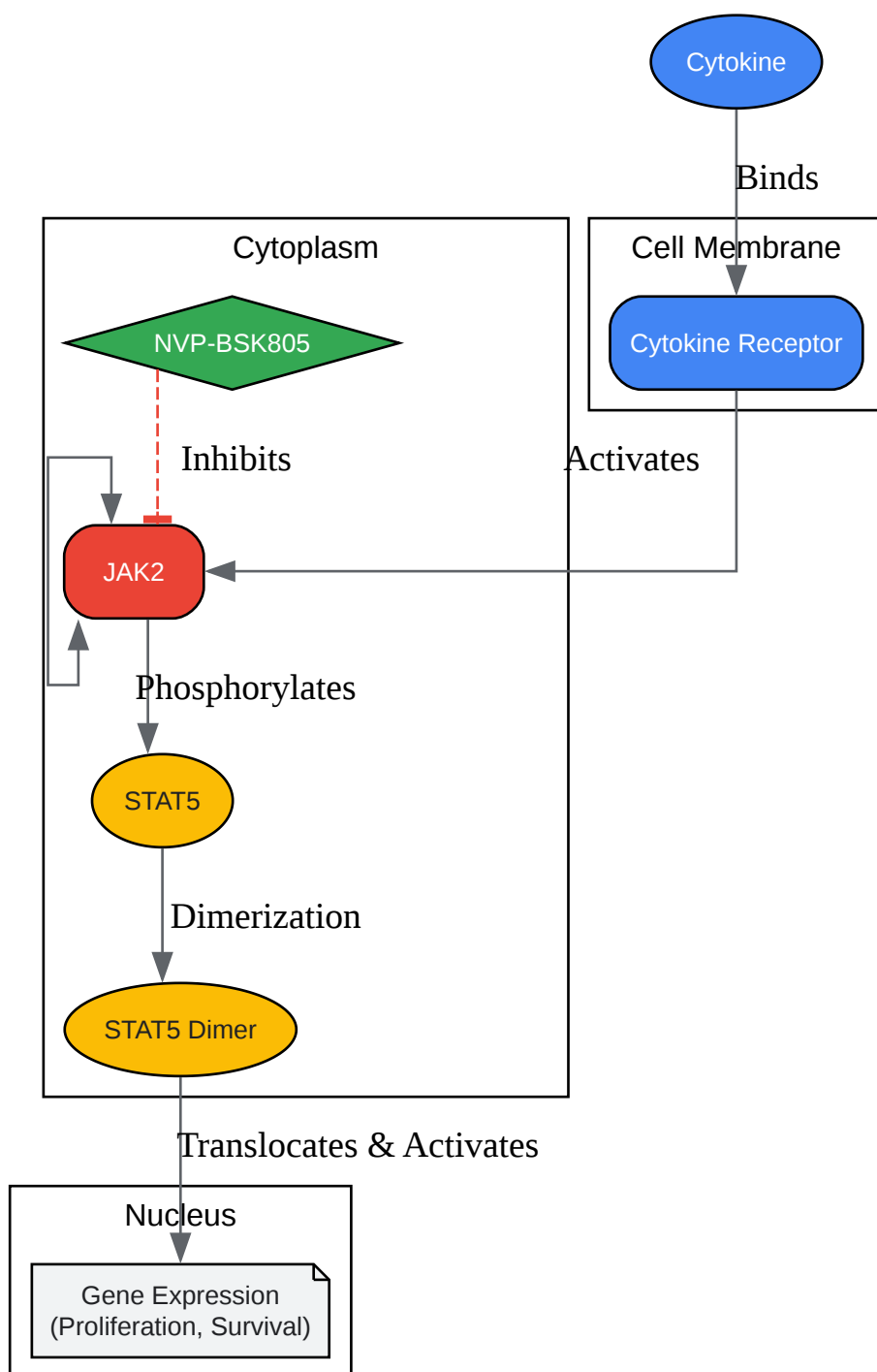
Cell Line	Mutation Status	Assay Type	Endpoint	Value	Reference
Ba/F3-JAK2 V617F	JAK2 V617F	Proliferation	GI50	< 100 nM	[2]
SET-2	JAK2 V617F	Proliferation	GI50	~100 nM	
HEL	JAK2 V617F	Proliferation	GI50	~200 nM	
INA-6 (IL-6 dependent)	-	Proliferation	IC50	< 1 µmol/L	[5]
Human Myeloma Cell Lines (6 lines)	-	Growth Inhibition	IC50	2.6 - 6.8 µmol/L	[5]
Primary Myeloma Cells (extramedullary)	-	Cytotoxicity	IC50	0.5 - 0.6 µmol/L	[5]

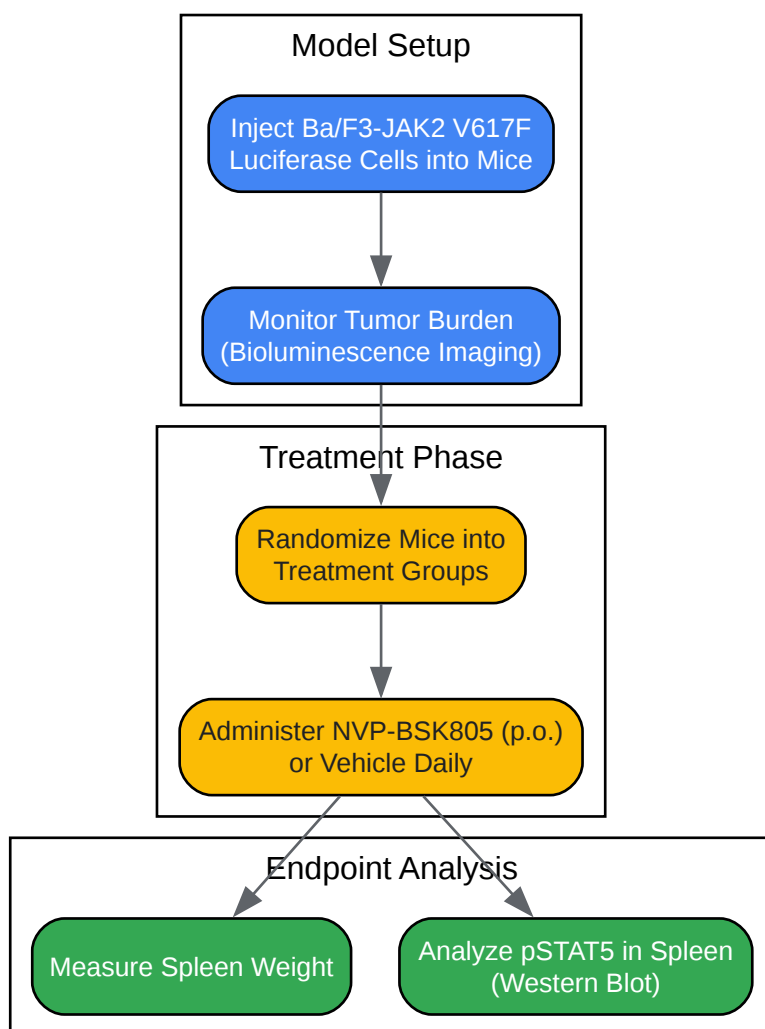
Table 3: In Vivo Pharmacokinetics and Efficacy of NVP-BSK805

Animal Model	Dosing	Key Findings	Reference
Mouse (Ba/F3-JAK2 V617F model)	150 mg/kg, p.o.	Suppressed STAT5 phosphorylation, splenomegaly, and leukemic cell spreading.	[2]
Mouse (rhEpo-induced polycythemia)	50, 75, 100 mg/kg, p.o.	Suppressed rhEpo-mediated polycythemia and splenomegaly.	[2]
Rat (rhEpo-induced polycythemia)	Not specified	Potently suppressed polycythemia and extramedullary erythropoiesis.	[1]

Mechanism of Action: Targeting the JAK2/STAT5 Signaling Pathway

NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2.[1] The discovery of the activating JAK2 V617F mutation in a high percentage of patients with myeloproliferative neoplasms, such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, identified JAK2 as a key therapeutic target.[1] NVP-BSK805 potently inhibits both wild-type and V617F mutant JAK2.[1] This inhibition blocks the downstream phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), a critical step in the signaling cascade that promotes cell proliferation and survival.[1] The suppression of STAT5 phosphorylation leads to the inhibition of cell growth and the induction of apoptosis in JAK2 V617F-bearing cells.[1]





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